4-(3-Fluoro-4-hydroxyphenyl)nicotinic acid
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Overview
Description
. This compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety.
Preparation Methods
The synthesis of fluorinated pyridines, including 4-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, involves several methods. One common approach is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating reagent . This method is known for its high yield and efficiency. Industrial production methods may involve large-scale synthesis using similar fluorinating agents and optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
4-(3-Fluoro-4-hydroxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(3-Fluoro-4-hydroxyphenyl)nicotinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-hydroxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The hydroxyl group also plays a crucial role in its activity by forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
4-(3-Fluoro-4-hydroxyphenyl)nicotinic acid can be compared with other similar compounds, such as:
3-Fluoro-4-hydroxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of nicotinic acid.
4-Fluoropyridine: Lacks the hydroxyl group and phenyl ring, making it less complex.
Nicotinic acid: Lacks the fluorine and hydroxyl groups, resulting in different chemical and biological properties. The uniqueness of this compound lies in its combination of fluorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(3-fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-10-5-7(1-2-11(10)15)8-3-4-14-6-9(8)12(16)17/h1-6,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPISNJINJSQTNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NC=C2)C(=O)O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695591 |
Source
|
Record name | 4-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262009-51-7 |
Source
|
Record name | 4-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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